SF1670

Descripción general

Descripción

SF1670 es un inhibidor potente y específico de la fosfatasa y el homólogo de tensina eliminado en el cromosoma 10 (PTEN). PTEN es un gen supresor tumoral que se muta con frecuencia en varios tipos de cáncer. Se ha demostrado que this compound mejora la señalización de fosfatidilinositol (3,4,5)-trifosfato en neutrófilos y eleva la fosforilación de Akt en células murinas .

Métodos De Preparación

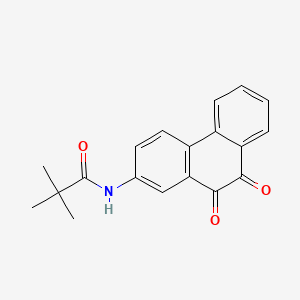

SF1670 se puede sintetizar mediante una serie de reacciones químicas. La ruta sintética implica la preparación de N-(9,10-dihidro-9,10-dioxo-2-fenantrenil)-2,2-dimetil-propanamida. La solubilidad de this compound en dimetilsulfóxido es mayor que 15.4 miligramos por mililitro . El compuesto se suele almacenar a -20 °C para mantener su estabilidad .

Análisis De Reacciones Químicas

SF1670 se somete a diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar en condiciones específicas para formar diferentes productos.

Reducción: El compuesto se puede reducir utilizando agentes reductores comunes.

Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional se reemplaza por otro.

Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido, etanol y agua. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

SF1670 tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como un inhibidor específico en varios estudios químicos para comprender el papel de PTEN en diferentes vías.

Biología: El compuesto se utiliza para estudiar los efectos de la inhibición de PTEN en los procesos celulares, como la fosforilación de Akt y la señalización de fosfatidilinositol (3,4,5)-trifosfato.

Medicina: this compound tiene aplicaciones terapéuticas potenciales en el tratamiento del cáncer debido a su capacidad para inhibir PTEN y mejorar las funciones de los neutrófilos.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a PTEN

Mecanismo De Acción

SF1670 ejerce sus efectos al unirse específicamente al sitio activo de PTEN, inhibiendo su actividad. Esta inhibición conduce a un aumento en los niveles de fosfatidilinositol (3,4,5)-trifosfato, lo que a su vez mejora la fosforilación de Akt y la captación de glucosa en las células. El compuesto también aumenta la función de los neutrófilos trasplantados al mejorar la señalización de fosfatidilinositol (3,4,5)-trifosfato .

Comparación Con Compuestos Similares

SF1670 es único debido a su alta especificidad y potencia como inhibidor de PTEN. Los compuestos similares incluyen:

VO-OHpic trihidratado: Otro inhibidor de PTEN con diferente potencia y especificidad.

bpV(HOpic): Un inhibidor de PTEN con propiedades químicas y aplicaciones distintas.

XMU-MP-1 clorhidrato: Un compuesto que se dirige a PTEN pero con diferentes objetivos moleculares y vías involucradas

This compound destaca por su retención intracelular prolongada y su mejora específica de las funciones de los neutrófilos, lo que lo convierte en una herramienta valiosa en la investigación científica y en potenciales aplicaciones terapéuticas .

Actividad Biológica

Introduction

SF1670 is a selective inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting PTPN2 and PTEN. This compound has garnered attention in the field of immunology and oncology due to its potential to modulate signaling pathways involved in immune responses and cancer progression. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

This compound inhibits PTPN2 with an IC50 value of 0.95 µM and PTEN with an IC50 of 1.78 µM . By inhibiting these phosphatases, this compound enhances phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial for various cellular functions including cell survival, proliferation, and metabolism.

Key Effects

- Increased PIP3 Signaling : this compound enhances fMLP-elicited PIP3 signaling in neutrophils, leading to increased activation of downstream signaling pathways such as Akt phosphorylation .

- Reactive Oxygen Species (ROS) Production : The compound promotes the production of ROS in neutrophils, which plays a significant role in microbial killing and inflammation .

- Chemotaxis Enhancement : In vitro studies indicate that pretreatment with this compound improves neutrophil chemotaxis towards sites of infection, which is critical for effective immune responses .

Study on Granulocyte Transfusion

A notable study investigated the efficacy of granulocyte transfusions in a mouse model of neutropenia-associated bacterial pneumonia. Results showed that pretreatment with this compound significantly enhanced the effectiveness of these transfusions. The study highlighted the following findings:

- Increased Survival Rates : Mice treated with this compound prior to receiving granulocyte transfusions exhibited improved survival rates compared to control groups .

- Enhanced Immune Response : The combination treatment led to a more robust immune response against bacterial infections, suggesting potential clinical applications for patients with compromised immune systems .

Table 1: Inhibition Profiles of this compound

| Target Protein | IC50 (µM) | Biological Effect |

|---|---|---|

| PTPN2 | 0.95 | Enhances PIP3 signaling |

| PTEN | 1.78 | Increases Akt phosphorylation |

Table 2: Effects of this compound on Neutrophil Function

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| PIP3 Signaling (Relative Units) | 100 | 150 |

| ROS Production (Relative Units) | 100 | 200 |

| Chemotaxis Index | 1.0 | 1.5 |

Propiedades

IUPAC Name |

N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQDDSYKVYARDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345630-40-2 | |

| Record name | 345630-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of SF1670?

A1: this compound is a specific inhibitor of Phosphatase and Tensin Homolog (PTEN) [, , , , , , , , , ].

Q2: How does this compound interact with PTEN?

A2: While the exact binding mechanism remains to be fully elucidated, studies suggest that this compound directly interacts with PTEN, inhibiting its phosphatase activity [, , , , , , , , , ].

Q3: What are the downstream effects of PTEN inhibition by this compound?

A3: Inhibition of PTEN by this compound leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule []. This, in turn, activates the PI3K/AKT signaling pathway, impacting various cellular processes such as proliferation, apoptosis, migration, and metabolism [, , , , , , , , , , , , , , , , , , , ].

Q4: Is this compound effective in both in vitro and in vivo models?

A4: Yes, this compound has demonstrated efficacy in both in vitro cell-based assays and in vivo animal models. For example, this compound augmented the efficacy of granulocyte transfusion in a mouse model [] and showed protective effects on neurological dysfunction in a spinal cord injury mouse model [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the publicly available research does not explicitly state the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research articles do not offer specific spectroscopic data for this compound.

A6: These specific aspects are not extensively covered within the scope of the provided research articles on this compound. Further investigation and literature review beyond these articles are necessary to address these points comprehensively.

Q7: How does this compound affect intervertebral disc degeneration (IVDD)?

A7: this compound has been shown to protect against IVDD by suppressing apoptosis and inflammation in nucleus pulposus cells through PTEN inhibition and subsequent activation of the Akt pathway [].

Q8: What is the role of this compound in the context of granulocyte transfusion?

A8: Pretreatment of neutrophils with this compound enhances their functions, such as phagocytosis, oxidative burst, and chemotaxis, improving the efficacy of granulocyte transfusion in mouse models of peritonitis and pneumonia [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.